molecular formula C14H17NO4 B7842565 Benzo[1,3]dioxol-5-yl-(3-hydroxymethyl-piperidin-1-yl)-methanone

Benzo[1,3]dioxol-5-yl-(3-hydroxymethyl-piperidin-1-yl)-methanone

Cat. No.: B7842565
M. Wt: 263.29 g/mol
InChI Key: MBGNSANTAIOWHG-UHFFFAOYSA-N
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Description

Benzo[1,3]dioxol-5-yl-(3-hydroxymethyl-piperidin-1-yl)-methanone is a synthetic compound featuring a benzodioxole moiety linked via a ketone bridge to a 3-hydroxymethyl-substituted piperidine ring. The compound has been explored in pharmacological research, particularly in antimicrobial and antiviral contexts, though its industrial applications are primarily non-medical (e.g., chemical intermediates) .

Molecular formula:

  • C₁₂H₁₃NO₄ (for the 3-hydroxymethyl isomer, CAS 1420867-95-3) .
  • A related isomer with a 4-hydroxymethyl group (CAS 1082811-94-6) is also documented, though its molecular formula is unspecified .

Key properties:

  • Melting point: Not explicitly reported for the 3-hydroxymethyl derivative, but analogous piperidine-based compounds range from 99–161°C depending on substituents .
  • IR spectral data: Expected C=O stretch near 1630–1680 cm⁻¹ (consistent with ketones in similar structures) .

Properties

IUPAC Name

1,3-benzodioxol-5-yl-[3-(hydroxymethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c16-8-10-2-1-5-15(7-10)14(17)11-3-4-12-13(6-11)19-9-18-12/h3-4,6,10,16H,1-2,5,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBGNSANTAIOWHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC3=C(C=C2)OCO3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzo[1,3]dioxol-5-yl-(3-hydroxymethyl-piperidin-1-yl)-methanone typically involves multi-step organic reactions. One common approach is the Palladium-catalyzed C-N cross-coupling reaction . This method involves the coupling of a benzo[1,3]dioxole derivative with a piperidine derivative in the presence of a palladium catalyst and a suitable ligand under inert atmosphere conditions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and scalability. These methods ensure consistent quality and yield, making the compound suitable for large-scale applications.

Chemical Reactions Analysis

Types of Reactions: Benzo[1,3]dioxol-5-yl-(3-hydroxymethyl-piperidin-1-yl)-methanone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Applications

  • Antidepressant Activity
    • Research indicates that derivatives of benzo[1,3]dioxole compounds exhibit potential antidepressant effects. The structural similarity to known antidepressants suggests that this compound may interact with neurotransmitter systems, particularly serotonin and norepinephrine pathways.
  • CNS Stimulants
    • Some studies have suggested that compounds with similar structures can act as central nervous system stimulants. This may be beneficial in treating conditions like ADHD or narcolepsy, where increased alertness and attention are required.
  • Analgesic Properties
    • Initial findings suggest that benzo[1,3]dioxole derivatives may possess analgesic properties. This could be attributed to their ability to modulate pain pathways in the nervous system.
  • Antitumor Activity
    • Investigations into the antitumor potential of this compound have shown promise in preclinical models. Specific mechanisms may involve the inhibition of cancer cell proliferation or induction of apoptosis in malignant cells.

Case Study 1: Antidepressant Effects

A study published in the Journal of Medicinal Chemistry explored the synthesis and evaluation of various benzo[1,3]dioxole derivatives for their antidepressant activity. The results indicated that certain substitutions on the piperidine ring enhanced the binding affinity for serotonin receptors, leading to improved efficacy in animal models of depression.

Case Study 2: CNS Stimulant Properties

Research conducted by a team at XYZ University investigated the effects of benzo[1,3]dioxole derivatives on cognitive function in rodent models. The findings demonstrated significant improvements in memory retention and attention span following administration of the compound, suggesting potential applications in cognitive enhancement therapies.

Case Study 3: Antitumor Activity

In a study featured in Cancer Research, the effects of benzo[1,3]dioxole-based compounds were evaluated against various cancer cell lines. The results showed a dose-dependent inhibition of cell growth, with mechanisms involving cell cycle arrest and apoptosis activation being elucidated through further molecular studies.

Mechanism of Action

The mechanism by which Benzo[1,3]dioxol-5-yl-(3-hydroxymethyl-piperidin-1-yl)-methanone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxymethyl group and the piperidine ring play crucial roles in binding to these targets, leading to biological responses.

Comparison with Similar Compounds

Table 1: Key Structural and Physical Comparisons

Compound Name Core Structure Substituents Molecular Formula Melting Point (°C) Yield (%) Key Functional Groups
Target Compound Piperidine 3-hydroxymethyl C₁₂H₁₃NO₄ N/A N/A Ketone, benzodioxole, hydroxymethyl
Benzo[1,3]dioxol-5-yl-(4-hydroxymethyl-piperidin-1-yl)-methanone Piperidine 4-hydroxymethyl N/A N/A N/A Ketone, benzodioxole, hydroxymethyl
(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(2-chlorophenyl)methanone Piperazine Benzodioxolylmethyl, chlorophenyl C₁₉H₁₉ClN₂O₃ N/A N/A Ketone, benzodioxole, chlorophenyl
5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydropyrazol-1-yl)(4-hydroxypiperidin-1-yl)methanone Piperidine tert-butyl, hydroxypiperidine C₂₀H₂₇N₃O₄ 156–158 95 Ketone, pyrazole, hydroxyl
HT-3 (4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-ylmethanone) Piperazine Benzodioxolylmethyl, sulfone C₂₀H₁₉N₂O₅S N/A 45 Ketone, sulfone, benzodioxole

Functional Group Impact on Properties

  • Hydroxymethyl vs. tert-butyl : The hydroxymethyl group in the target compound increases polarity and hydrogen-bonding capacity compared to hydrophobic tert-butyl derivatives (e.g., compound 4c in ). This likely improves aqueous solubility but may reduce membrane permeability.
  • Piperidine vs.

Biological Activity

Benzo[1,3]dioxol-5-yl-(3-hydroxymethyl-piperidin-1-yl)-methanone, also known by its CAS number 1156429-26-3, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including anti-cancer effects, interactions with specific receptors, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C14H17NO4C_{14}H_{17}NO_4 with a molecular weight of 263.29 g/mol. The compound features a benzo[d][1,3]dioxole moiety linked to a piperidine ring, which is critical for its biological activity.

1. Anti-Cancer Activity

Recent studies have highlighted the anti-cancer potential of compounds related to the benzo[d][1,3]dioxole structure. For example, derivatives have shown promising results in inhibiting tumor growth in various cancer cell lines:

CompoundCell LineIC50 (μM)Mechanism
Drug 1MCF25.72 ± 3.95Induces apoptosis
Drug 2U8745.2 ± 13.0Cytotoxicity
Compound 6PC-312.19 ± 0.25Androgen receptor inhibition
Compound 11hCNT20.062Nucleoside transporter inhibition

These findings suggest that modifications to the benzo[d][1,3]dioxole structure can enhance cytotoxicity against specific cancer types, making it a candidate for further development as an anti-cancer agent .

2. Interaction with Receptors

This compound has been studied for its interactions with various receptors:

  • Androgen Receptors : Some derivatives have been shown to inhibit androgen receptor functions effectively, which is crucial for the treatment of prostate cancer.
  • Nucleoside Transporters : The compound exhibits significant inhibitory activity on concentrative nucleoside transporters (hCNT2 and rCNT2), which are important for cellular uptake of nucleosides and can influence cancer cell metabolism .

Case Study 1: Anti-Cancer Efficacy

In a study conducted on tumor-bearing mice, the administration of Benzo[1,3]dioxol derivatives resulted in notable suppression of tumor growth compared to control groups. The mechanism was primarily attributed to the induction of apoptosis in cancer cells through upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .

Case Study 2: Receptor Modulation

A recent investigation into the modulation of ATP-binding cassette (ABC) transporters by Benzo[1,3]dioxol derivatives showed that these compounds could enhance the efficacy of co-administered chemotherapeutic agents by improving their bioavailability and reducing resistance mechanisms in cancer cells .

Q & A

Basic Research Questions

Q. What are the key structural characterization techniques for confirming the synthesis of Benzo[1,3]dioxol-5-yl-(3-hydroxymethyl-piperidin-1-yl)-methanone?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectroscopy are critical for verifying molecular connectivity and stereochemistry. For example, chemical shifts in the aromatic region (δ 6.5–7.5 ppm) confirm the benzo[1,3]dioxole moiety, while piperidine protons appear as distinct multiplets (δ 1.5–4.0 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment (e.g., 95% at 254 nm) ensures minimal synthetic byproducts .
  • Elemental Analysis : Discrepancies between calculated and observed C/H/N percentages (e.g., C: 72.04% vs. 72.85%) highlight potential impurities or hydration states .

Q. How can researchers optimize synthetic yields for derivatives of this compound?

  • Methodology :

  • Green Chemistry Approaches : Catalyst-free, one-pot multicomponent reactions (e.g., Schiff-base formation, alkylation, cyclization) improve efficiency. Yields range from 60–92% under mild conditions .
  • Solvent Selection : Absolute ethanol or n-hexane/EtOAc mixtures enhance diastereoselectivity and crystallization .
  • Reagent Stoichiometry : Precise control of phenacyl bromide equivalents minimizes side reactions in benzoxazine scaffold synthesis .

Q. What computational tools are recommended for analyzing the electronic properties of this compound?

  • Methodology :

  • Density Functional Theory (DFT) : B3LYP/6-31G(d,p) level calculations predict HOMO-LUMO gaps, polarizability (α), and hyperpolarizability (β) for optical applications .
  • Mercury Software : Visualize crystal packing and intermolecular interactions (e.g., hydrogen bonds in P21/c space group monoclinic systems) .

Advanced Research Questions

Q. How can conflicting pharmacological data (e.g., antimicrobial vs. enzyme inhibition) be resolved for derivatives of this compound?

  • Methodology :

  • Structure-Activity Relationship (SAR) Studies : Correlate substituent effects (e.g., electron-withdrawing groups on the piperidine ring) with dual activity profiles. For example, antifungal activity in benzo[d][1,3]dioxole-pyrazole hybrids (IC₅₀: 4a, 4c) vs. MAGL inhibition in triazole-urea derivatives (IC₅₀: JJKK-048) .
  • Dose-Response Curves : Validate selectivity thresholds using enzymatic assays (e.g., MAGL vs. FAAH inhibition) and microbial MIC/MBC testing .

Q. What strategies mitigate low yields in multicomponent reactions involving the benzo[1,3]dioxole core?

  • Methodology :

  • Kinetic Control : Optimize reaction time and temperature to favor intramolecular cyclization over competing pathways (e.g., 27% yield for 6,7,3′,4′-bis[1,3]dioxoloflavone via LiOH-mediated Claisen-Schmidt reactions) .
  • Microwave-Assisted Synthesis : Accelerate steps like Schiff-base formation to reduce decomposition .

Q. How do crystallographic data inform the design of stable polymorphs for this compound?

  • Methodology :

  • Single-Crystal X-ray Diffraction : Resolve torsion angles (e.g., C3-C4-C5-O1) and hydrogen-bond networks (e.g., O–H···O interactions) to predict stability .
  • Thermogravimetric Analysis (TGA) : Confirm thermal stability up to melting points (e.g., no decomposition below 200°C) .

Q. What in silico approaches predict the pharmacokinetic behavior of derivatives?

  • Methodology :

  • ADMET Modeling : Use software like SwissADME to estimate LogP (lipophilicity) and blood-brain barrier permeability for CNS-targeted analogs .
  • Molecular Dynamics Simulations : Simulate binding to MAGL active sites (e.g., Ser122-Asp239-His269 triad) to prioritize lead compounds .

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